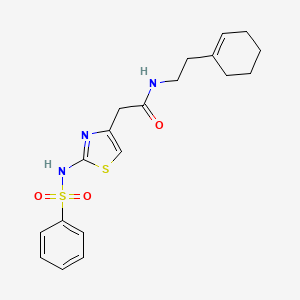

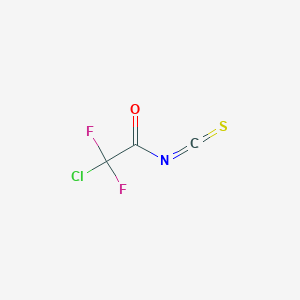

![molecular formula C21H19ClN6O3 B2413380 N'-[1-(3-氯-4-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]-3,4-二甲氧基苯甲酰肼 CAS No. 881082-49-1](/img/structure/B2413380.png)

N'-[1-(3-氯-4-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]-3,4-二甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .科学研究应用

Biomedical Applications

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been studied for their diverse biomedical applications, with a focus on the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have been explored for their potential antimicrobial properties as well . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, has been tested against Staphylococcus aureus and Escherichia coli . The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines have been used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, pyrazolo[3,4-d]pyrimidines can potentially regulate a variety of cellular processes, including cell division, metabolism, and signal transduction .

Drug Development

Due to their wide range of biological activities, pyrazolo[3,4-d]pyrimidines have been used in drug development . Their structural similarity to purine bases adenine and guanine makes them particularly interesting for medicinal chemists .

Synthesis of New Compounds

Pyrazolo[3,4-d]pyrimidines can be used as building blocks in the synthesis of new compounds . For example, compounds with significant inhibitory activity have been synthesized using pyrazolo[3,4-d]pyrimidines .

未来方向

作用机制

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also interact with CDK2 to inhibit its activity.

Biochemical Pathways

Inhibition of cdk2 can lead to alterations in cell cycle progression and induction of apoptosis . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.

Pharmacokinetics

The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide.

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also have cytotoxic effects.

属性

IUPAC Name |

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O3/c1-12-4-6-14(9-16(12)22)28-20-15(10-25-28)19(23-11-24-20)26-27-21(29)13-5-7-17(30-2)18(8-13)31-3/h4-11H,1-3H3,(H,27,29)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYOJXIPRDXYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

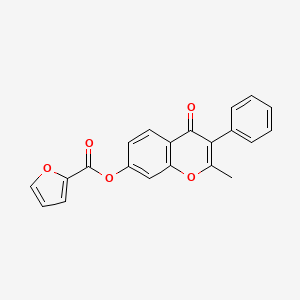

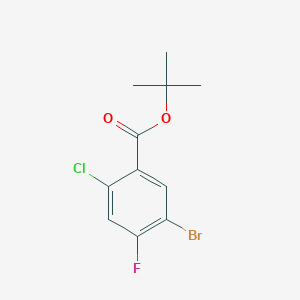

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)

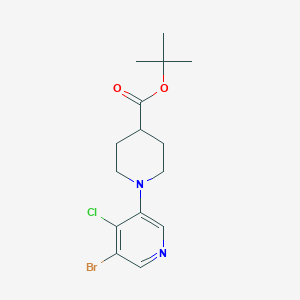

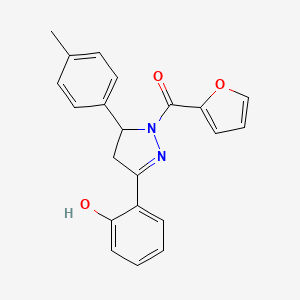

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)

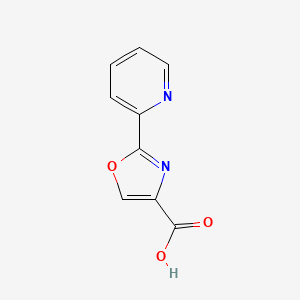

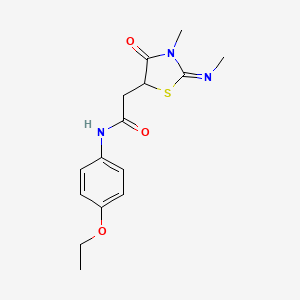

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)